molecular formula C16H17NO3 B12086335 Cbz-(3-(aminomethyl)phenyl)methanol

Cbz-(3-(aminomethyl)phenyl)methanol

Cat. No.: B12086335
M. Wt: 271.31 g/mol
InChI Key: QBDBDTWXXVOFEW-UHFFFAOYSA-N
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Description

Cbz-(3-(aminomethyl)phenyl)methanol, with the CAS number 1342481-30-4, is a chemical building block of interest in synthetic and medicinal chemistry . This compound features a benzyloxycarbonyl (Cbz) protecting group, which is widely used to protect the primary amine functionality on the (3-(aminomethyl)phenyl)methanol backbone during multi-step synthetic processes . The presence of both the Cbz-protected amine and the benzylic alcohol functional groups makes this molecule a versatile precursor or intermediate for the synthesis of more complex target molecules, particularly in pharmaceutical research and development . The molecular formula for this compound is C16H17NO3, and it has a molecular weight of 271.31 g/mol . As a standard safety precaution, this product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H17NO3/c18-11-15-8-4-7-14(9-15)10-17-16(19)20-12-13-5-2-1-3-6-13/h1-9,18H,10-12H2,(H,17,19)

InChI Key

QBDBDTWXXVOFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)CO

Origin of Product

United States

Synthetic Methodologies for Cbz 3 Aminomethyl Phenyl Methanol and Analogous Structures

Direct Synthetic Routes to Cbz-(3-(aminomethyl)phenyl)methanol

Direct routes to this compound typically involve the modification of a pre-existing (aminomethyl)phenyl)methanol scaffold. These methods are valued for their efficiency and high yields.

The most straightforward synthesis of this compound involves the chemoselective protection of the amino group of (3-(aminomethyl)phenyl)methanol (B112502). The key challenge is to selectively acylate the more nucleophilic amine in the presence of the hydroxyl group. The Cbz group (benzyloxycarbonyl) is a common amine-protecting group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.

This protection is often general and regioselective for aromatic amines. missouri.eduorganic-chemistry.org The reaction is typically performed in a two-phase system (the Schotten-Baumann reaction conditions) using an aqueous base like sodium carbonate or sodium hydroxide, or in an organic solvent with a tertiary amine base like triethylamine (B128534). The amine's higher nucleophilicity compared to the benzylic alcohol allows for selective N-acylation.

A typical procedure involves dissolving (3-(aminomethyl)phenyl)methanol in an aqueous solution of a base, followed by the slow addition of benzyl chloroformate at a controlled temperature, often at 0 °C to manage the exothermic reaction.

Table 1: Conditions for Chemoselective N-Cbz Protection

ReagentBaseSolventTemperatureTypical Yield
Benzyl ChloroformateNa₂CO₃Dioxane/Water0 °C to RT>90%
Benzyl ChloroformateNaOHDichloromethane/Water0 °CHigh
Benzyl ChloroformateTriethylamineDichloromethane0 °C to RTHigh

This method's success hinges on the differential reactivity of the amine and alcohol functionalities, providing a direct and high-yielding route to the target compound. missouri.edu

Reductive amination offers an alternative pathway, constructing the C-N bond to form the aminomethyl group. This powerful strategy involves the reaction of a carbonyl compound with an amine source, followed by in-situ reduction of the intermediate imine or iminium ion. To synthesize this compound, one could theoretically start from 3-formylbenzyl alcohol and a protected ammonia (B1221849) equivalent, although protecting the alcohol first might be necessary.

A more common approach involves reacting 3-hydroxy-benzaldehyde with ammonia, followed by reduction and subsequent N-Cbz protection. However, direct reductive amination using benzylamine (B48309) on a keto acid, followed by manipulation of the functional groups, has been demonstrated for analogous structures like N-benzyl γ-phenyl-γ-aminobutyric acids. mdpi.com

The choice of reducing agent is critical for the success of reductive amination. Mild hydride reagents that selectively reduce the protonated imine in the presence of the starting carbonyl group are preferred.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Triacetoxyborohydride (STAB)Mild and selective; tolerates a wide range of functional groups.
Sodium Cyanoborohydride (NaBH₃CN)Effective at controlled pH (typically 6-7); highly toxic.
Ammonia Borane (B79455) (H₃NBH₃)Used for the synthesis of GABA derivatives. mdpi.com

These methods provide a versatile entry point to substituted phenylmethanol derivatives, building the core structure through C-N bond formation.

Stereoselective Synthesis of Cbz-Protected Amino Alcohol Derivatives

For creating structurally complex and chiral analogs, stereoselective methods are paramount. These strategies employ cycloaddition reactions, chiral auxiliaries, or enantioselective catalysis to control the three-dimensional arrangement of atoms.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings with high stereocontrol. organic-chemistry.orgnih.gov By incorporating a Cbz-protected aminomethyl group into either the diene or the dienophile, complex fused-ring systems analogous to this compound can be synthesized.

For instance, a diene bearing a Cbz-aminomethyl substituent can react with a dienophile to create a cyclohexene (B86901) ring with the protected amino alcohol precursor attached. The reaction rate and selectivity are influenced by electronic factors; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgnih.gov The stereochemistry of the substituents on both the diene and dienophile is retained in the product, making it a highly predictable and useful reaction in total synthesis. This method has been applied to the synthesis of complex molecules, including antiviral agents. nih.gov

The synthesis of enantiomerically pure cyclobutane-containing amino acids often relies on the use of chiral auxiliaries. nih.govrsc.org These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.

In the context of Cbz-protected aminomethyl cyclobutanes, a chiral auxiliary can be attached to a cyclobutene (B1205218) precursor. Subsequent functionalization, such as the addition of an aminomethyl group (which is then Cbz-protected), is directed to one face of the ring by the auxiliary. For example, a Strecker reaction using a chiral amine like (R)-2-phenylglycinol can act as a chiral auxiliary to introduce an amino group diastereoselectively. missouri.edu Similarly, thermal [2+2] cycloadditions can be used to form the cyclobutane (B1203170) skeleton stereoselectively. nih.gov Although a Cbz-protected amine was found to be unreactive in certain C-H arylation reactions on a cyclobutane core, its use as a substrate highlights its relevance in this area of synthesis.

Table 3: Examples of Chiral Auxiliary Applications

Reaction TypeChiral Auxiliary ExampleTarget Structure Type
Strecker Reaction(R)-2-phenylglycinolα-amino acids
[2+2] CycloadditionAcylaminoacrylatesCyclobutane amino acids nih.gov
Asymmetric Allylic SubstitutionChiral phosphoramidite (B1245037) ligand (with Iridium)Bicyclo[1.1.1]pentanes with adjacent chiral centers missouri.edu

These methods provide robust pathways to enantiopure cyclobutane and other strained ring systems containing the Cbz-protected aminomethyl motif.

The synthesis of α-aminophosphonic acids, which are phosphorus analogs of α-amino acids, often utilizes N-protected amino compounds as precursors. The Cbz group is a suitable protecting group in these syntheses. Enantioselectivity can be achieved through various strategies, including the hydrophosphonylation of chiral imines or the use of chiral catalysts.

One common method involves the addition of a phosphite (B83602) nucleophile (e.g., dimethyl phosphite) to an imine derived from an aldehyde and a Cbz-protected amine source. The use of a chiral catalyst, such as a copper(I)-pybox complex, can direct this addition to produce an enantioenriched α-aminophosphonate. rsc.org

Another approach starts with N-Cbz-protected amino alcohols. These versatile building blocks can be converted into precursors for the asymmetric synthesis of α-amino phosphonic acids. For example, an N-Cbz protected amino alcohol can be oxidized to the corresponding aldehyde, which is then converted to a chiral imine. Subsequent addition of a phosphorus nucleophile yields the target aminophosphonic acid derivative with high stereocontrol.

Functionalization Strategies for Aminomethylated Aromatic Scaffolds

Aminomethylated aromatic scaffolds, such as this compound, are valuable building blocks in organic synthesis, offering a reactive handle for the introduction of diverse functional groups and the construction of complex molecular frameworks. The amino group, once deprotected, can participate in a variety of chemical transformations, including Mannich and aza-Michael reactions, to generate novel structures with potential biological activities.

Mannich and Aza-Michael Reactions for Chromone (B188151) Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group.

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another fundamental transformation for the formation of C-N bonds. This reaction is widely employed in the synthesis of various nitrogen-containing heterocyclic compounds.

While direct literature examples detailing the use of this compound in the synthesis of chromone derivatives via Mannich or aza-Michael reactions are not prevalent, the principles of these reactions are well-established for the functionalization of the chromone scaffold using other aminomethylated precursors.

For instance, a deformylative Mannich-type reaction has been reported where chromone-3-carbaldehyde reacts with α-amino acids, serving as the amine source, in the presence of excess formaldehyde. This reaction proceeds to yield N-(chromone-3-ylmethyl) substituted amino acids, demonstrating the feasibility of attaching an aminomethylated fragment to the C3 position of the chromone ring.

Furthermore, a silver-catalyzed three-component reaction of 3-formylchromones, amines, and isocyanoacetates has been shown to be initiated by an unexpected aza-Michael addition. This process leads to the efficient synthesis of polysubstituted pyrroles, highlighting the utility of aza-Michael additions in the functionalization of the chromone core.

These examples underscore the potential of employing aminomethylated aromatic scaffolds like this compound in similar transformations to generate novel chromone derivatives. The deprotected amine of (3-(aminomethyl)phenyl)methanol could, in principle, act as the nucleophile in both Mannich and aza-Michael reactions with suitably activated chromone precursors.

Table 2: Examples of Mannich and Aza-Michael Reactions for Chromone Functionalization
Reaction TypeChromone PrecursorAmine SourceKey TransformationProduct Type
Deformylative Mannich-typeChromone-3-carbaldehydeα-Amino acids (e.g., glycine, alanine)Formation of a C-N bond at the C3-methyl positionN-(Chromone-3-ylmethyl)amino acids
Aza-Michael initiated three-component reaction3-FormylchromoneVarious aminesAza-Michael addition to the formyl groupPolysubstituted pyrroles fused to the chromone

Chemical Reactivity and Transformations of Cbz 3 Aminomethyl Phenyl Methanol

Deprotection Chemistry of the Cbz Group on Aminomethyl Phenyl Methanol (B129727) Scaffolds

The removal of the Cbz group is a critical step in many synthetic applications, unmasking the primary amine for further functionalization. The choice of deprotection method is crucial to ensure the integrity of the rest of the molecule, particularly the acid- and oxidation-sensitive benzyl (B1604629) alcohol moiety.

Catalytic hydrogenation is a widely employed and efficient method for the cleavage of the Cbz group. This reaction proceeds via hydrogenolysis of the benzylic C-O bond of the carbamate (B1207046).

Detailed Research Findings: The process typically involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, commonly supported on activated carbon (Pd/C). The reaction is generally carried out in alcoholic solvents like methanol or ethanol (B145695) at ambient temperature and pressure, leading to the formation of the free amine, toluene, and carbon dioxide. The mechanism involves the initial hydrogenolysis of the benzyl ester to yield an unstable carbamic acid intermediate, which then spontaneously decarboxylates to provide the deprotected amine. The efficiency of this method is high, often resulting in quantitative yields of the desired product. For instance, the deprotection of N-Cbz protected amino acids and dipeptides using a 10% Pd/C catalyst in a continuous flow reactor (H-Cube®) at elevated temperatures (e.g., 80°C) has demonstrated high conversion rates and yields, often exceeding 90%.

Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or triethylsilane, is used to generate hydrogen in situ in the presence of the palladium catalyst. This technique is considered safer and can sometimes offer improved selectivity. For example, the rapid and efficient deprotection of Cbz groups has been achieved using triethylsilane and palladium on charcoal under mild, neutral conditions.

Table 1: Conditions for Catalytic Hydrogenation of Cbz Group

Catalyst Hydrogen Source Solvent Temperature (°C) Pressure Typical Yield (%)
10% Pd/C H₂ gas Methanol/Ethanol 25-80 1 atm >90
10% Pd/CaCO₃ H₂ gas (flow) Methanol 40 1 atm ~93
Pd/C Triethylsilane Not specified Mild Not applicable High
10% Pd/C Ammonium Formate Not specified Room Temp. Not applicable 56-66

Nucleophilic and Acid-Mediated Cbz Cleavage

While catalytic hydrogenation is common, certain substrates may be sensitive to the reductive conditions. In such cases, nucleophilic or acid-mediated cleavage methods provide valuable alternatives.

Detailed Research Findings: Nucleophilic deprotection protocols have been developed to avoid the use of heavy metals or harsh acidic conditions. One such method involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) at 75°C. mdpi.comeurekaselect.com This approach is particularly useful for substrates containing functionalities that are sensitive to reduction, such as alkenes or other reducible groups. mdpi.comeurekaselect.com

Acid-mediated deprotection offers another route. Strong Lewis acids can effectively cleave the Cbz group. For example, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to remove Cbz groups efficiently at room temperature. mdpi.com This method demonstrates good functional group tolerance, preserving other acid-sensitive groups like O-benzyl ethers. mdpi.com Another Lewis acid, trimethylsilyl (B98337) iodide (TMSI), generated in situ, is also effective for Cbz cleavage, although it may not be suitable for molecules containing functionalities sensitive to this reagent.

Table 2: Alternative Cbz Deprotection Methods

Method Reagent(s) Solvent Temperature (°C) Key Feature
Nucleophilic 2-Mercaptoethanol, K₃PO₄ DMA 75 Avoids reduction; good for sensitive substrates. mdpi.comeurekaselect.com
Acid-Mediated AlCl₃ HFIP Room Temp. Cost-effective and scalable with good functional group tolerance. mdpi.com
Acid-Mediated Trimethylsilyl iodide (TMSI) Not specified Not specified Alternative Lewis acid-based method.

Reactions Involving the Primary Hydroxyl Functionality

The primary benzylic alcohol group in Cbz-(3-(aminomethyl)phenyl)methanol is a key site for further chemical modification. Its principal reactions include oxidation to the corresponding aldehyde and esterification.

Detailed Research Findings: The selective oxidation of a primary alcohol to an aldehyde in the presence of a protected amine requires mild and chemoselective conditions to prevent over-oxidation to a carboxylic acid or reaction with the Cbz group. Modern catalytic systems are well-suited for this transformation. For example, the aerobic oxidation of benzyl alcohol derivatives can be achieved using a palladium oxide catalyst supported on ceria nanorods (PdOₓ/CeO₂-NR) in solvent-free conditions at 100°C. mdpi.com This system shows high selectivity for the aldehyde. mdpi.com Another highly efficient method involves a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. This system uses molecular oxygen as the terminal oxidant and can be performed at room temperature, showing excellent chemoselectivity for the oxidation of amino alcohols to their corresponding carbonyl compounds without affecting the amine protecting group. d-nb.info

Esterification of the primary hydroxyl group can be accomplished through standard methods, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine), or through a carboxylic acid under acid catalysis (Fischer esterification). These reactions would yield the corresponding ester derivatives, adding another layer of molecular complexity and serving as a handle for further synthetic manipulations.

Transformations of the Aromatic Ring System, including Partial Oxidation

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the electronic effects of its two substituents: the hydroxymethyl group (-CH₂OH) and the Cbz-protected aminomethyl group (-CH₂NHCbz).

However, the presence of the benzylic alcohol and the Cbz-protected amine, both of which are sensitive to the strongly acidic and oxidative conditions often required for electrophilic aromatic substitution (e.g., nitration or Friedel-Crafts reactions), makes such transformations challenging. These reactions would likely require careful selection of reagents and conditions to avoid side reactions like oxidation of the alcohol or cleavage of the protecting group.

Partial oxidation of the aromatic ring itself is not a common transformation under typical laboratory conditions and would require specialized and highly reactive reagents that would almost certainly affect the more labile alcohol and carbamate functionalities. The more common oxidation reactions for this substrate are those involving the benzylic alcohol position. mdpi.comd-nb.info

Cbz 3 Aminomethyl Phenyl Methanol As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Frameworks

The unique positioning of the aminomethyl and hydroxymethyl groups on the phenyl ring of Cbz-(3-(aminomethyl)phenyl)methanol provides a foundation for the synthesis of diverse and complex ring systems. The Cbz protecting group offers stability under a range of reaction conditions while allowing for selective deprotection, and the alcohol functionality serves as a convenient handle for cyclization and derivatization reactions.

This compound serves as a key intermediate in the synthesis of γ-amino alcohols. A patented process for preparing enantiomerically enriched amino alcohols highlights a relevant synthetic route. google.com This process involves the reduction of a Cbz N-protected amino acid ester to the corresponding Cbz N-protected amino-alcohol. google.com For instance, (S)-N-Cbz-valine ethyl ester can be reduced using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) to yield (S)-N-Cbz-valinol in nearly quantitative yield. google.com

This established transformation underscores the potential of this compound as a precursor. By analogy, a suitably functionalized derivative of this compound could undergo similar reductions to afford target γ-amino alcohol structures. The Cbz protecting group is crucial in this sequence, as it is stable to the reducing conditions and can be subsequently removed, often by catalytic hydrogenation, to furnish the free γ-amino alcohol. google.com

Reactant Reagents and Conditions Product Yield Reference
(S)-N-Cbz-valine ethyl ester1. NaBH₄, THF, Methanol(S)-N-Cbz-valinol~100% google.com
(S)-N-Cbz-valinolPd/C, H₂ (3 bar), Methanol(S)-valinol/CO₂ complex>99.8% purity google.com

Role in Peptidomimetic and Biomimetic Compound Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. The rigid phenyl scaffold of this compound makes it an attractive starting material for the synthesis of such molecules, particularly those designed to replicate specific peptide secondary structures like β-turns.

The design of molecules that can mimic the β-turn structure of peptides is a significant area of research in drug discovery. nih.govwjarr.com While various scaffolds have been investigated for this purpose, including those based on diketopiperazines and other heterocyclic systems, specific literature on the use of chromone-based scaffolds derived from this compound for β-turn peptidomimetics is not widely documented. escholarship.org However, the general principles of peptidomimetic design suggest that the rigid framework of a chromone (B188151), a bicyclic heterocycle, could be functionalized using intermediates like this compound to orient pharmacophoric groups in a manner that mimics the i, i+1, i+2, and i+3 residues of a β-turn. chemdiv.com

Aminophosphonic acids are recognized as important analogues of amino acids and are incorporated into peptidomimetics to enhance their biological activity. nih.gov The synthesis of these compounds often involves the reaction of amines with phosphorus-containing reagents. While the direct synthesis of γ-(N-methoxy)-amino-phosphonic acids from this compound is not explicitly detailed in available literature, related synthetic strategies provide a basis for such a transformation. For example, the synthesis of α-aminophosphonic acid derivatives can be achieved through the addition of nucleophiles to 2H-azirines. nih.gov Furthermore, the synthesis of P,N-heterocycles, which are conformationally restricted α-amino acid analogs, can be accomplished via an intramolecular Kabachnik-Fields reaction of ω-amino-H-phosphinates. nih.gov These methods highlight the potential for developing a synthetic route to γ-(N-methoxy)-amino-phosphonic acids using a precursor derived from this compound, likely involving N-functionalization with a methoxy (B1213986) group followed by the introduction of the phosphonic acid moiety.

Reaction Type Starting Material Type Product Type Key Transformation Reference
Intramolecular Kabachnik-Fieldsω-Amino-H-phosphinatesP,N-HeterocyclesCyclization with aldehydes/ketones nih.gov
Nucleophilic Addition2H-Azirine derivativesα-Aminophosphine oxides/phosphonatesAddition of O- and S-nucleophiles nih.gov

Rational Design and Synthesis of Advanced Derivatives and Analogues Derived from Aminomethyl Phenyl Methanol Scaffolds

Strategies for Molecular Diversity and Optimization of Chemical Properties

Achieving molecular diversity from a common scaffold is a cornerstone of modern drug discovery and materials science. For the aminomethyl phenyl methanol (B129727) framework, several strategies are employed to generate libraries of compounds with varied properties. The goal is to explore the structure-activity relationship (SAR) by systematically altering different parts of the molecule.

One primary approach is parallel synthesis , which allows for the rapid creation of a large number of compounds simultaneously. bgu.ac.il This can be applied to the aminomethyl phenyl methanol scaffold by reacting the core molecule with a diverse set of building blocks. For instance, the hydroxyl group of the methanol moiety can be esterified or etherified with a wide range of carboxylic acids or alkyl halides, respectively. Similarly, after deprotection of the Cbz group, the resulting primary amine can be acylated, alkylated, or used in reductive amination reactions with various aldehydes and ketones. The aromatic ring itself can undergo electrophilic substitution reactions to introduce substituents at different positions, further expanding the diversity.

The optimization of chemical properties is intrinsically linked to the diversification strategy. By introducing different functional groups, properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity can be modulated. For example, introducing polar groups can enhance aqueous solubility, while incorporating fluorinated motifs can improve metabolic stability and binding affinity. Computational tools are often used alongside synthetic efforts to predict the properties of virtual compounds, helping to guide the selection of building blocks for synthesis. nih.gov This combination of parallel synthesis and in silico modeling accelerates the discovery of derivatives with optimized profiles. bgu.ac.il

A key aspect of this strategy is the use of robust and high-yielding chemical reactions that are amenable to a wide range of substrates. This ensures that the desired diversity can be achieved efficiently and without the need for extensive purification of each library member. bgu.ac.ilresearchgate.net

Exploration of Heterocyclic Scaffolds, such as Pyrimidines, Based on Aminomethylphenyl Derivatives

The aminomethylphenyl scaffold is a valuable starting point for the synthesis of more complex heterocyclic structures, which are prevalent in biologically active molecules. Pyrimidines, a class of 1,3-diazines, are of particular interest due to their presence in nucleic acids and their wide range of pharmacological activities. bu.edu.egchemijournal.com Various synthetic methodologies can be adapted to incorporate the aminomethylphenyl moiety into a pyrimidine (B1678525) ring system.

One of the most common methods for pyrimidine synthesis involves the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg A derivative of (3-(aminomethyl)phenyl)methanol (B112502) could be elaborated to serve as the three-carbon component. For instance, the benzyl (B1604629) alcohol could be oxidized to an aldehyde or ketone, which could then be used to construct an α,β-unsaturated carbonyl compound—a key intermediate for pyrimidine synthesis. nih.gov

Another powerful approach is the construction of the pyrimidine ring from non-heterocyclic precursors through cyclization reactions. For example, an aminomethylphenyl derivative could be modified to contain an amidine functionality, which can then be cyclized with a suitable partner to form the pyrimidine ring. researchgate.net Researchers have developed numerous one-pot procedures and multi-component reactions to streamline the synthesis of highly substituted pyrimidines, which could be applied to derivatives of the aminomethylphenyl scaffold. researchgate.net

The table below summarizes various established methods for the synthesis of pyrimidine derivatives, which could be adapted for use with aminomethylphenyl precursors.

Synthesis Method Precursors Key Features Reference
Condensation with N-C-N fragment1,3-bifunctional three-carbon fragment (e.g., α,β-unsaturated ketone) and an amidine, urea, or guanidine.Widely used and versatile method for constructing the pyrimidine core. bu.edu.eg
Condensation with α,β-Unsaturated KetonesSubstituted ketones and aldehydes are used to first form chalcones (α,β-unsaturated ketones), which then react with a suitable amine-containing reagent.A common route to a wide variety of substituted pyrimidines. nih.gov
Fusion with AminesFusion of a di-chloropyrimidine with various amines in the absence of a solvent.An efficient method for producing 2-aminopyrimidine (B69317) derivatives in good yields. mdpi.com
Multi-component ReactionsReactions involving three or more starting materials in a single step, such as using an aryl halide, an amidine, and a source of carbon monoxide.Offers a rapid and efficient way to generate highly substituted pyrimidines. researchgate.net

These strategies allow for the fusion of the aminomethylphenyl scaffold with a pyrimidine ring, creating a new class of hybrid molecules with potentially novel biological activities. The specific substitution pattern on the pyrimidine ring can be controlled by the choice of reagents and reaction conditions. nih.govmdpi.com

Stereochemical Control in the Synthesis of Chiral Aminomethanol (B12090428) Derivatives

The introduction of chirality into molecules can have a profound impact on their biological activity. For derivatives of (3-(aminomethyl)phenyl)methanol, the carbon atom of the methanol group is a potential stereocenter. Controlling the stereochemistry at this center during synthesis is crucial for developing enantiomerically pure compounds. Several strategies can be employed to achieve this.

Substrate control is a method where the existing stereochemistry within a molecule influences the outcome of a subsequent reaction. youtube.com If the aminomethylphenyl scaffold were to contain a pre-existing chiral center, it could direct the stereoselective addition of a nucleophile to a carbonyl group, for example, leading to a specific stereoisomer of the alcohol.

A more common and versatile approach is auxiliary control . youtube.com In this strategy, a chiral auxiliary—a single-enantiomer compound—is temporarily attached to the starting material. This auxiliary then directs the stereochemical course of a reaction, after which it is removed. For instance, the amine or alcohol group of the scaffold could be derivatized with a chiral auxiliary. This modified substrate would then undergo a reaction, such as a reduction of a ketone or an alkylation, where the auxiliary blocks one face of the molecule, forcing the reagent to attack from the other, less hindered face. This results in the formation of one enantiomer in excess. The auxiliary is then cleaved to yield the desired chiral product. youtube.com

Another powerful technique is the use of chiral catalysts . Asymmetric catalysis, using chiral metal complexes or organocatalysts, can directly transform a prochiral starting material into a chiral product with high enantioselectivity. nih.gov For example, the asymmetric reduction of a ketone precursor, 3-(aminomethyl)benzoyl derivative, using a chiral catalyst could produce the desired chiral (3-(aminomethyl)phenyl)methanol derivative. Chiral aldehyde catalysts have also been shown to be effective in promoting asymmetric reactions of amino acid-related compounds, demonstrating the potential of this approach for controlling stereochemistry in molecules with similar functional groups. nih.gov

These methods provide chemists with the tools to synthesize specific stereoisomers of aminomethanol derivatives, which is essential for investigating the differential biological effects of enantiomers and for the development of single-enantiomer drugs.

Future Research Directions and Perspectives in the Chemistry of Cbz 3 Aminomethyl Phenyl Methanol

Development of Novel Catalytic Systems for Efficient Transformations

The future development of catalytic systems for Cbz-(3-(aminomethyl)phenyl)methanol will likely concentrate on two main areas: the manipulation of the Cbz protecting group and the selective transformation of the hydroxymethyl group.

The carboxybenzyl (Cbz or Z) group is a well-established protecting group for amines, typically removed by catalytic hydrogenation. taylorfrancis.comwikipedia.org Future research will likely focus on developing milder and more selective catalytic systems for its removal. While palladium on charcoal (Pd/C) is the standard catalyst, research into more active and robust catalysts continues. taylorfrancis.com For instance, the development of catalysts that are more tolerant to other functional groups and less prone to poisoning would be highly beneficial. Furthermore, alternative deprotection methods that avoid the use of hydrogen gas are of great interest for safety and operational simplicity. acs.org Recent studies have explored methods like transfer hydrogenation and the use of Lewis acids in combination with specific solvents, which could be further optimized for substrates like this compound. acs.orgresearchgate.net A notable advancement is the use of AlCl₃ in hexafluoroisopropanol (HFIP) for the orthogonal deprotection of N-Cbz groups in the presence of other sensitive functionalities. acs.org

Another significant area of research is the development of catalytic systems for the chemoselective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid, while the Cbz-protected amine remains intact. nih.govnih.gov Copper-based catalytic systems, often in conjunction with reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have shown promise for the aerobic oxidation of benzyl (B1604629) alcohols under mild conditions. nih.govdocumentsdelivered.com Future work could focus on designing catalysts that offer higher selectivity and efficiency for substrates bearing the Cbz group, potentially enabling a broader range of functional group interconversions without the need for additional protection/deprotection steps. d-nb.info

Table 1: Examples of Catalytic Systems for Transformations Relevant to this compound

TransformationCatalyst SystemKey Features
Cbz DeprotectionPd/C, H₂Standard method, high efficiency. taylorfrancis.com
Cbz DeprotectionPd/C, HCONH₄, TPGS-750-MCatalytic transfer hydrogenation in a micellar medium. researchgate.net
Cbz DeprotectionAlCl₃, HFIPOrthogonal deprotection in the presence of sensitive groups. acs.org
Alcohol OxidationCuI, DMAP, TEMPO, O₂Chemoselective aerobic oxidation to aldehydes. nih.gov

Integration into Advanced Multi-Step Organic Synthesis Pathways

This compound is a prime candidate for integration into advanced multi-step organic synthesis pathways, particularly those employing strategies like diversity-oriented synthesis and the construction of complex molecular scaffolds. nih.govmdpi.org Its bifunctional nature allows it to act as a versatile linker or building block.

In multi-step synthesis, protecting groups are crucial for masking reactive sites to allow for transformations at other positions in the molecule. studysmarter.co.uk The Cbz group in this compound serves this purpose, allowing for a wide range of reactions to be performed on the alcohol or the aromatic ring without affecting the amine. total-synthesis.commasterorganicchemistry.com For instance, the alcohol could be converted to an ether, ester, or halide, or it could participate in coupling reactions. Subsequently, the Cbz group can be removed to reveal the primary amine, which can then undergo further reactions such as acylation, alkylation, or participation in the formation of heterocyclic rings. organic-chemistry.org

Future research is expected to explore the use of this compound in convergent synthesis strategies, where different fragments of a target molecule are synthesized separately and then combined. The distinct reactivity of the protected amine and the alcohol allows for orthogonal coupling strategies. For example, the alcohol could be used in a Mitsunobu or etherification reaction, followed by deprotection of the amine and its subsequent use in an amide coupling or reductive amination reaction. The development of one-pot, multi-component reactions (MCRs) that can incorporate bifunctional building blocks like this compound will also be a significant area of focus, as these methods can rapidly generate molecular complexity from simple starting materials. rsc.orgresearchgate.net

Innovative Applications in Chemical Synthesis and Methodology

Beyond its role as a synthetic intermediate, future research may uncover innovative applications for this compound in the development of new synthetic methodologies. Its defined spatial arrangement of functional groups could be exploited in the design of new ligands for catalysis or as a scaffold for the solid-phase synthesis of small molecule libraries.

One potential application is in the synthesis of macrocycles and other constrained architectures. The rigid phenyl backbone and the flexible aminomethyl and hydroxymethyl side chains could be used to direct the formation of specific cyclic structures. By first elaborating the alcohol and then deprotecting the amine to participate in a ring-closing reaction, novel macrocyclic compounds with potential applications in host-guest chemistry or as enzyme inhibitors could be accessed.

Furthermore, this compound could serve as a valuable building block in the field of medicinal chemistry for the synthesis of new drug candidates. The 3-substituted phenyl ring is a common motif in many biologically active compounds. The ability to selectively functionalize both the amine and alcohol moieties would allow for the creation of diverse libraries of compounds for screening against various biological targets. For example, it could be used as a central scaffold to which different pharmacophores are attached, enabling the exploration of structure-activity relationships.

The development of novel applications will be closely tied to the broader advancements in organic synthesis, including the discovery of new reactions and the increasing demand for complex and functionally dense molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cbz-(3-(aminomethyl)phenyl)methanol, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor with a benzylamine derivative, followed by Cbz (carbobenzyloxy) protection of the amine group. Critical parameters include:

  • Temperature control (e.g., maintaining −70°C during DIBAL-H reductions to prevent side reactions) .
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
  • Protection-Deprotection Strategies : Selective Cbz introduction via ethyl chloroformate in the presence of a base (e.g., DIPEA) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles (e.g., C–C–C = 119.5–121.0°) and hydrogen-bonding networks (N–H⋯O interactions) .
  • NMR Spectroscopy : Key signals include δ = 4.28 ppm (OCH₂), 5.11 ppm (OH), and 10.20 ppm (NH) in DMSO-d₆ .
  • Mass Spectrometry : FABMS confirms molecular ion peaks (e.g., m/z 482.90 for analogous compounds) .

Q. What is the reactivity profile of the Cbz-protected amine and alcohol moieties in further derivatization?

  • Methodological Answer :

  • Amine Reactivity : The Cbz group enhances stability during nucleophilic substitutions but requires hydrogenolysis (H₂/Pd-C) for deprotection .
  • Alcohol Reactivity : Participates in esterification (e.g., with acyl chlorides) or oxidation to ketones (e.g., using PCC) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Glide Docking : Utilizes a hybrid approach combining systematic ligand sampling and OPLS-AA force fields to predict binding poses with <1 Å RMSD accuracy .
  • Case Study : Analogous fluorobenzyl derivatives show high affinity for kinase targets (e.g., EGFR) via π-π stacking and hydrogen bonding .

Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts caused by hydrogen bonding .
  • Reproducibility Tests : Replicate reactions under inert atmospheres (Ar/N₂) to control moisture-sensitive steps .

Q. What mechanistic insights guide the optimization of this compound in catalytic reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., amine protection) .
  • Thermal Analysis : DSC/TGA reveals decomposition profiles (e.g., melting points 47–50°C) to optimize storage conditions .

Q. What statistical approaches are used to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Varies parameters (temperature, stoichiometry) to model yield responses using central composite designs .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 35°C, 1.5 equiv. DIPEA) for triazine coupling reactions .

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